molecular formula C17H10ClN3O3S B11329470 N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11329470
M. Wt: 371.8 g/mol
InChI Key: OEDBEADVTMMZCI-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a benzothiadiazole moiety, a chromene core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Benzothiadiazole Moiety: The benzothiadiazole moiety can be introduced via a nucleophilic substitution reaction using a suitable benzothiadiazole derivative and the chromene intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using a suitable amine and the carboxylic acid derivative of the chromene-benzothiadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiadiazole and chromene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

    Material Science: It is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a probe to study various biological processes and interactions due to its fluorescent properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effects. The benzothiadiazole and chromene moieties play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the chromene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C17H10ClN3O3S

Molecular Weight

371.8 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-6-chloro-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H10ClN3O3S/c1-8-4-15-10(6-11(8)18)14(22)7-16(24-15)17(23)19-9-2-3-12-13(5-9)21-25-20-12/h2-7H,1H3,(H,19,23)

InChI Key

OEDBEADVTMMZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC4=NSN=C4C=C3

Origin of Product

United States

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